molecular formula C10H14Cl2N2O B1451093 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride CAS No. 1185304-28-2

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride

Cat. No. B1451093
M. Wt: 249.13 g/mol
InChI Key: YZHBXGRQLSWPAQ-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is a chemical compound with the empirical formula C10H13ClN2O . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 1S/C10H13ClN2O.ClH/c11-10-9 (4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 212.68 . It is a solid substance .

Scientific Research Applications

Environmental Analysis and Monitoring

Fluoroalkylether compounds, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, have raised environmental and human health concerns due to their persistent, bioaccumulative, and toxic properties. Research has extensively monitored these substances to understand their environmental fate, occurrence, and effects. Advanced analytical methods have been developed for the quantitative and semi-quantitative analysis of these compounds, highlighting the importance of continuous monitoring and identification of novel fluoroalkylether substances in the environment (Munoz et al., 2019).

Toxicological Studies and Human Exposure

The exploration of alternative PFAS compounds has intensified, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, due to the toxicity concerns associated with legacy PFAS substances. Studies have shown that these novel fluorinated alternatives exhibit systemic multiple organ toxicities, with some demonstrating comparable or more severe potential toxicity than their predecessors. This underscores the need for comprehensive toxicological studies to evaluate their safety for long-term use (Wang et al., 2019).

Chemical Modification and Material Science

In the field of material science, the chemical modification of polymers such as polyethersulfone for nanofiltration membranes highlights the significance of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride. Such modifications aim to enhance membrane performance by increasing hydrophilicity, demonstrating the compound's utility in improving the properties of materials used in water treatment and filtration processes (Bruggen, 2009).

Safety And Hazards

The safety information available indicates that 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is an irritant . As with all chemicals, it should be handled with care, following appropriate safety protocols.

properties

IUPAC Name

2-chloro-3-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHBXGRQLSWPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(N=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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